N'-(3-Bromobenzylidene)octadecanohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)octadecanohydrazide is a chemical compound with the molecular formula C25H41BrN2O and a molecular weight of 465.522 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)octadecanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)octadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)octadecanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .
Scientific Research Applications
N’-(3-Bromobenzylidene)octadecanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)octadecanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Bromobenzylidene)octadecanohydrazide
- N’-(2-(Allyloxy)-5-bromobenzylidene)octadecanohydrazide
- N’-(2-(Benzyloxy)-5-bromobenzylidene)octadecanohydrazide
- N’-(2,3-Dichlorobenzylidene)octadecanohydrazide
- N’-(2,6-Dichlorobenzylidene)octadecanohydrazide
Uniqueness
N’-(3-Bromobenzylidene)octadecanohydrazide is unique due to the presence of the bromine atom at the 3-position of the benzylidene ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
767335-45-5 |
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Molecular Formula |
C25H41BrN2O |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C25H41BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)28-27-22-23-18-17-19-24(26)21-23/h17-19,21-22H,2-16,20H2,1H3,(H,28,29)/b27-22+ |
InChI Key |
XQICQKZUPLJHBC-HPNDGRJYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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